molecular formula C22H26N4O3 B11218751 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

货号: B11218751
分子量: 394.5 g/mol
InChI 键: VJFWITATCDSOAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a synthetic acetamide derivative featuring a quinazolin-dione core linked to a tertiary amine-containing propyl chain. The quinazolin-dione moiety (2,4-dioxo-1H-quinazolin-3-yl) is a bicyclic heterocyclic structure known for its pharmacological relevance, particularly in anticonvulsant and anticancer research . The compound’s synthesis likely involves coupling a 2-(2,4-dioxoquinazolin-3-yl)acetic acid intermediate with a substituted propylamine, analogous to methods used for related N-[(2,4-dichlorophenyl)methyl] derivatives .

属性

分子式

C22H26N4O3

分子量

394.5 g/mol

IUPAC 名称

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

InChI

InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29)

InChI 键

VJFWITATCDSOAW-UHFFFAOYSA-N

规范 SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C

产品来源

United States

准备方法

合成路线和反应条件

3-(3-乙基-3-甲基苯胺基)丙基]-N-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:

    喹唑啉核的形成: 这通常通过在酸性或碱性条件下,将邻氨基苯甲酸衍生物与甲酰胺或其等效物环化来实现。

    乙酰胺基团的引入: 乙酰胺部分通过酰化反应引入,通常使用乙酸酐或乙酰氯。

    用丙基链取代: 包含N-乙基-3-甲基苯胺基的丙基链通过亲核取代反应连接,通常使用烷基卤化物或磺酸酯作为亲电试剂。

工业生产方法

这种化合物的工业生产可能会涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。

化学反应分析

反应类型

3-(3-乙基-3-甲基苯胺基)丙基]-N-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺可以进行各种化学反应,包括:

    氧化: 这种化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成喹唑啉N-氧化物。

    还原: 使用氢化铝锂等试剂的还原反应可以将羰基转化为醇。

    取代: 亲核取代反应可以将不同的官能团引入分子中,增强其生物活性。

常用试剂和条件

    氧化: 酸性介质中的高锰酸钾。

    还原: 干醚中的氢化铝锂。

    取代: 在氢化钠等碱存在下,烷基卤化物或磺酸酯。

主要产物

    氧化: 喹唑啉N-氧化物。

    还原: 原始化合物的醇衍生物。

    取代: 各种取代的喹唑啉衍生物。

科学研究应用

3-(3-乙基-3-甲基苯胺基)丙基]-N-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺有几个科学研究应用:

    化学: 用作合成具有潜在生物活性的更复杂分子的构建块。

    生物学: 研究其与各种生物靶标的相互作用,包括酶和受体。

    医学: 由于其抑制细胞增殖和诱导凋亡的能力,正在研究其作为抗癌剂的潜力。

作用机制

3-(3-乙基-3-甲基苯胺基)丙基]-N-[2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。它可能通过与活性位点或变构位点结合来抑制酶活性,导致细胞过程的破坏。此外,它可以与受体相互作用以调节信号转导通路,最终影响细胞功能和生存能力。

相似化合物的比较

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₂₂H₂₅N₅O₃ 407.47 g/mol Quinazolin-dione core; N-ethyl-3-methylanilino-propyl chain Likely anticonvulsant/antiproliferative activity (inferred from quinazolin-dione derivatives)
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) C₂₁H₂₄FN₅O 381.45 g/mol Indazole core; dimethylaminopropyl chain Inhibits Trypanosoma brucei (EC₅₀ = 6.9 μM)
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide C₁₅H₂₁FN₂O₃ 296.34 g/mol Morpholine-propyl chain; fluorophenoxy group Higher polarity (logP = 0.64 vs. target’s ~2.5 estimated)
Otaplimastat (N-[3-(2,4-dioxoquinazolin-3-yl)propyl]-N-(4-{[3-(2,4-dioxoquinazolin-3-yl)propyl]amino}butyl)acetamide) C₂₈H₃₄N₈O₆ 578.63 g/mol Dual quinazolin-dione motifs; elongated alkyl chain Designed for enhanced target engagement via dimerization
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide C₁₉H₂₃FN₂O 314.40 g/mol Dimethylaminophenyl group; fluorophenylacetamide Structural simplicity but reduced heterocyclic diversity

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The target compound’s N-ethyl-3-methylanilino group increases logP (~2.5 estimated) compared to morpholine derivatives (logP = 0.64) , favoring blood-brain barrier penetration.
  • Polar Surface Area (PSA) : Lower PSA (~70 Ų) than Otaplimastat (~120 Ų) due to fewer hydrogen-bond acceptors, suggesting better oral bioavailability .

生物活性

The compound 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27_{27}H28_{28}N4_{4}O3_{3}
  • Molecular Weight : 456.536 g/mol
  • CAS Number : 6782-13-4

The compound features a quinazoline backbone, which is known for its role in various pharmacological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent:

  • In vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated that it exhibited cytotoxic effects with an IC50_{50} value ranging from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, such as the EGFR pathway. Molecular docking studies have shown favorable binding interactions with the EGFR receptor .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antibacterial Efficacy : It demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, indicating promising antibacterial potential .
  • Antifungal Activity : The compound exhibited antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 80 mg/mL, which is comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. In the case of this compound:

  • Substituent Effects : The presence of bulky groups on the acetamide moiety has been correlated with enhanced biological activity. Variations in substituents can modulate lipophilicity and binding affinity to target enzymes or receptors .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives similar to the compound in focus:

  • Dual EGFR/HER2 Inhibitors : A series of benzoquinazolinone hybrids were synthesized and tested for dual inhibition of EGFR and HER2, showing IC50_{50} values ranging from 0.36 to 40.90 µM against MDA-MB-231 cells .
  • DPP-IV Inhibition : Compounds structurally related to this quinazoline derivative have been shown to inhibit Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes treatment, with some derivatives exhibiting IC50_{50} values as low as 0.76 nM .

常见问题

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step protocols, including:

  • Step 1 : Formation of the quinazoline-dione core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to facilitate coupling with the amine-containing side chain (e.g., 3-(N-ethyl-3-methylanilino)propylamine) under anhydrous conditions .
  • Critical Conditions : Strict control of temperature (e.g., 273 K during coupling), solvent choice (e.g., dichloromethane), and reaction time (3–24 hours) to prevent side reactions and ensure high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions, particularly for the quinazoline ring and acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves steric effects and conformational details, such as dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings in analogs) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anticonvulsant activity, and what models are appropriate?

  • In Vivo Models : Use the PTZ (pentylenetetrazol)-induced seizures model in mice to assess GABAergic activity. Monitor latency to seizure onset and mortality rates .
  • In Vitro Assays : Radioligand binding studies (e.g., [3H]muscimol) quantify affinity for GABA_A receptors. IC50 values correlate with structural features like benzyl substituents .
  • Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with pharmacokinetic profiling to determine blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 3-Cl vs. 4-OMe) and compare bioactivity. For example, electron-withdrawing groups (e.g., NO2) may enhance receptor binding but reduce solubility .
  • Cross-Validation : Replicate studies under standardized conditions (e.g., identical animal strains, assay protocols) to isolate structural vs. methodological variability .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC50 values .

Q. How do modifications in quinazoline ring substituents impact pharmacokinetic properties?

  • Lipophilicity : Chlorine or methyl groups increase logP, enhancing membrane permeability but potentially reducing aqueous solubility. For example, 2,4-diCl analogs show higher brain uptake but require co-solvents for administration .
  • Metabolic Stability : Electron-donating groups (e.g., OMe) may slow hepatic clearance, as observed in analogs with extended plasma half-lives .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to remove byproducts (e.g., unreacted CDI intermediates) .
  • Process Control : Optimize solvent recovery (e.g., dichloromethane distillation) and implement inline FTIR monitoring to track reaction progression .

Q. How can integrated computational-experimental approaches accelerate derivative development?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing SAR data to prioritize substituents with desired bioactivity (e.g., anticonvulsant vs. cytotoxic profiles) .

Methodological Considerations

8. Key considerations for ensuring synthetic reproducibility:

  • Stoichiometric Precision : Use anhydrous reagents and inert atmospheres to prevent hydrolysis of CDI-activated intermediates .
  • Batch Consistency : Characterize intermediates (e.g., via TLC or LC-MS) at each step to detect deviations early .

9. Addressing steric/electronic effects in crystallographic studies:

  • Conformational Analysis : X-ray data reveals steric repulsion between the quinazoline ring and substituents, influencing dihedral angles (e.g., 80.70° rotation in analogs) .
  • Hydrogen Bonding : Planar amide groups form R₂²(10) dimers via N–H⋯O interactions, critical for crystal packing and solubility .

10. Best practices for data contradiction analysis:

  • Meta-Analysis : Aggregate results from multiple studies (e.g., IC50 values across analogs) to identify outliers and trends .
  • Hypothesis Testing : Design follow-up experiments (e.g., competitive binding assays) to validate or refute conflicting mechanisms .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。